7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 24415-66-5) is a triazolopyrimidine derivative characterized by a fused bicyclic structure. Its molecular formula is C₆H₅ClN₄, with substituents at three critical positions:
- Chlorine at C-7 (electron-withdrawing group enhancing electrophilic substitution reactivity).
- Methyl at C-5 (steric and electronic modulation).
The compound is synthesized via chlorination of precursor triazolopyrimidines using POCl₃ or greener methods like nucleophilic aromatic substitution (SNAr) in PEG-400 . Its molecular weight is 168.58 g/mol, with a density of 1.59 g/cm³ . It exhibits broad bioactivity, including antitumor, antifungal, and herbicidal properties, attributed to its substituent-driven interactions with biological targets .
Properties
IUPAC Name |
7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWPDVSBZHJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine class, recognized for its diverse biological activities . This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications.
Chemical Structure and Properties
The compound has the molecular formula and features a chlorinated triazole ring fused to a pyrimidine structure. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the triazole ring.
- Chlorination at the 7-position.
- Methylation at the 5-position.
- Introduction of the methylthio group.
This multi-step synthesis allows for the fine-tuning of the compound's properties through the introduction of various functional groups.
Anticancer Activity
Research indicates that this compound exhibits significant potential as an anticancer agent . It interacts with several molecular targets involved in cancer cell proliferation and survival pathways. A study found that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .
Antiviral Properties
The compound has also shown promise as an antiviral agent . In vitro studies indicated that it could inhibit viral replication in certain models. For instance, it demonstrated activity against viruses such as HIV and other RNA viruses, with effective concentrations reported in the micromolar range .
The biological activity of this compound is attributed to its ability to modulate various cell signaling pathways :
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Interaction with Nucleic Acids : It can bind to DNA or RNA structures, interfering with viral replication and transcription processes.
Data Table: Biological Activity Overview
| Activity Type | Target | EC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 - 50 | Significant cytotoxicity observed |
| Antiviral | HIV | 3.98 | High therapeutic index (>105) |
| Antiviral | RNA viruses | 20 - 100 | Effective against multiple strains |
Case Studies
- Anticancer Efficacy : In a study involving A431 vulvar epidermal carcinoma cells, derivatives of this compound inhibited cell proliferation significantly compared to control groups .
- Antiviral Activity : Research highlighted its efficacy against HIV-1 with an EC50 value indicating potent antiviral effects without significant cytotoxicity .
- Neuropharmacological Effects : Preliminary studies suggested that metabolites of this compound could enhance neurotransmitter levels in the brain, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
The compound 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, also known as this compound, is a specialty chemical with the CAS number 1190399-72-4 . It belongs to the class of specialty materials and has the molecular formula .
Synonyms: The compound is also known by several synonyms, including :
- This compound
- 7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
- SCHEMBL1681653
- CS-0089555
- 2-(Methylthio)-5-methyl-7-chloro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-chloro-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Properties:
7-Chloro-5-(methylthio)-[1,2,4]triazolo[1,5-c]pyrimidine has a purity of 95% and is a pale-yellow to yellow-brown solid .
While specific case studies and comprehensive data tables directly focusing on the applications of this compound are not available in the search results, the broader chemical context of triazolopyrimidines suggests potential applications .
Triazolopyrimidines in Scientific Research:
Triazolopyrimidine derivatives have been explored for various biological activities. For instance, novel N-anilino-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives have been synthesized and assessed for in vitro cytotoxicity against Bel-7402 and HT-1080 cancer cell lines . Certain compounds in this series exhibited marked cytotoxicity, with compound 23 showing particular promise as a lead compound . The study indicated that the activity is highly dependent on the substitution pattern of side chains at the C-2 position and that a 4-triflouromethylanilino substituent at the C-7 position may enhance anticancer potency .
Other research has explored the synthesis and antibacterial activity of related compounds, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles . Additionally, 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been synthesized and studied for their physicochemical characteristics .
Potential Applications:
Given the broader research on triazolopyrimidines and related compounds, this compound may have potential applications in:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at C-2 and C-7, altering electronic, steric, and pharmacokinetic profiles:
Key Observations:
- C-2 Substituents : Methylthio (-SMe) in the target compound enhances nucleophilic substitution reactivity compared to bulkier groups like cyclobutyl or ethyl , which may hinder binding to enzyme active sites.
- C-7 Modifications: Chlorine substitution (electron-withdrawing) improves stability and SNAr reactivity compared to phenoxy or oxo groups , which alter electronic delocalization.
- Lipophilicity: The methylthio group increases lipophilicity (logP ~2.1 estimated), enhancing membrane permeability relative to polar oxo or anilino derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
